Triticonazole

描述

Triticonazole is a fungicide used to control a variety of soil and seed-borne diseases in cereals and other crops. It is a member of the triazole class of fungicides, which are known for their effectiveness in inhibiting fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes . This compound is commonly used on crops such as wheat, barley, oats, rye, and triticale, as well as on turf and ornamentals .

准备方法

Synthetic Routes and Reaction Conditions: Triticonazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of a chlorobenzylidene group. The key steps include:

Formation of the Triazole Ring: This is typically achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.

Introduction of the Chlorobenzylidene Group: This step involves the reaction of the triazole intermediate with a chlorobenzylidene compound under basic conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.

化学反应分析

Types of Reactions: Triticonazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which may have different levels of biological activity.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

Substitution: Substitution reactions can occur at the chlorobenzylidene group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

科学研究应用

Triticonazole has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of triazole fungicides and their chemical properties.

Biology: this compound is used to study the effects of fungicides on fungal growth and development, as well as their impact on non-target organisms.

Medicine: Research is conducted on the potential use of this compound and related compounds in treating fungal infections in humans and animals.

Industry: this compound is used in agricultural research to develop new fungicide formulations and application methods

作用机制

Triticonazole exerts its effects by inhibiting the enzyme C14-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to increased cell membrane permeability and ultimately the death of the fungal cell . The molecular targets and pathways involved include the sterol biosynthesis pathway and various cytochrome P450 enzymes .

相似化合物的比较

Triticonazole is part of the triazole class of fungicides, which includes other compounds such as:

- Cyproconazole

- Difenoconazole

- Epoxiconazole

- Flutriafol

- Hexaconazole

- Metconazole

- Myclobutanil

- Paclobutrazole

- Propiconazole

- Tebuconazole

- Tetraconazole

- Triadimenol

- Triadimefon

Uniqueness: this compound is unique in its specific molecular structure, which includes a chlorobenzylidene group and a triazole ring. This structure contributes to its specific mode of action and spectrum of activity against various fungal pathogens .

生物活性

Triticonazole is a fungicide belonging to the triazole class, widely used in agriculture for its effectiveness against various fungal pathogens. Understanding its biological activity is crucial for assessing its efficacy, safety, and environmental impact. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to fungal cell death. The compound exhibits both fungicidal and fungistatic properties depending on the concentration and specific fungal species involved.

In Vitro Studies

In vitro studies have demonstrated this compound's effectiveness against a range of pathogenic fungi. For instance, it has shown significant antifungal activity against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Fusarium graminearum | 0.5 |

| Botrytis cinerea | 1.0 |

| Rhizoctonia solani | 0.25 |

In Vivo Studies

Research involving animal models has provided insights into this compound's effects on non-target organisms. A study on zebrafish embryos exposed to this compound at concentrations ranging from 1 to 100 µM showed no significant mortality or deformities, indicating a low acute toxicity profile at these levels. However, it did not affect oxygen consumption rates or locomotor activity, suggesting minimal physiological disruption at non-lethal doses .

Endocrine Disruption Potential

Recent investigations have highlighted this compound's potential as an endocrine disruptor. A study conducted by Draskau et al. (2019) revealed that intrauterine exposure to this compound resulted in a shortened anogenital distance (AGD) in male rat offspring, a marker of disrupted androgen signaling. The study identified this compound as a strong androgen receptor antagonist and a weak inhibitor of steroidogenesis .

Case Study: Reproductive Development in Rats

The reproductive effects observed in rats were further explored through transcriptional analyses of fetal testes and perineum tissues. The study identified over 2,700 differentially expressed genes (DEGs) linked to muscle structure development and calcium signaling pathways after exposure to this compound during gestation . This suggests that this compound may interfere with critical developmental processes in male reproductive systems.

Human Health Risk Assessment

According to the Environmental Protection Agency (EPA), this compound exhibits low acute toxicity with no significant risks identified for human health under typical exposure scenarios associated with agricultural use. The primary target organs include the liver and adrenal glands, with observed effects such as fatty vacuolation . Chronic exposure assessments indicated that this compound is "not likely to be carcinogenic to humans," supporting its safety when applied according to regulatory guidelines .

Enantiomer-Specific Bioactivity

Recent studies have explored the enantiomer-specific bioactivity of this compound, revealing that the (S)-enantiomer exhibits greater persistence and bioactivity compared to the (R)-enantiomer in agricultural settings. This distinction is crucial for optimizing application strategies to minimize environmental impact while maintaining efficacy against target pathogens .

常见问题

Basic Research Questions

Q. What is the biochemical mechanism of triticonazole as a fungicide, and how can researchers validate its target specificity in vitro?

this compound inhibits ergosterol biosynthesis by targeting the cytochrome P450 enzyme CYP51 (sterol 14α-demethylase), disrupting fungal membrane integrity. To validate target specificity, researchers can:

- Conduct in vitro enzyme inhibition assays using purified CYP51 isoforms from target fungi and non-target organisms.

- Compare IC₅₀ values across species to assess selectivity .

- Use molecular docking tools (e.g., UCSF Chimera) to model this compound-enzyme interactions and predict off-target effects .

Q. What standardized protocols exist for evaluating this compound’s efficacy against Fusarium head blight (FHB) in wheat?

- Follow the ISO 21427-2:2006 guidelines for in vitro antifungal susceptibility testing.

- For field trials, apply this compound at the early flowering stage (Zadoks Growth Stage 61–65) and quantify disease incidence using the % infected spikelets metric.

- Compare with positive controls (e.g., tebuconazole) and validate results via qPCR to quantify fungal biomass reduction .

Q. How should researchers design dose-response experiments to assess this compound resistance in fungal populations?

- Use a probit analysis to determine EC₅₀ values across geographically distinct fungal isolates.

- Incorporate baseline sensitivity data from pre-exposure isolates to establish resistance thresholds.

- Combine with genetic sequencing (e.g., CYP51 mutations) to correlate phenotypic resistance with genotypic changes .

Advanced Research Questions

Q. How can contradictory data on this compound’s ecological risks to pollinators be resolved methodologically?

- Tiered Risk Assessment :

Tier 1 : Screen acute contact toxicity (LD₅₀) using OECD Guideline 213 (honey bees).

Tier 2 : Conduct semi-field studies (e.g., tunnel tests) under realistic exposure scenarios (e.g., seed treatment drift).

Tier 3 : Perform field monitoring of pollinator foraging behavior and colony health in treated vs. untreated areas.

- The U.S. EPA waived Tier 2/3 studies for this compound due to low exposure from seed treatments, but researchers should address chronic sublethal effects (e.g., impaired navigation) via lab assays .

Q. What experimental frameworks are optimal for analyzing synergistic effects of this compound with other fungicides?

- Use the Abbott Formula or Colby’s Method to calculate synergistic ratios (SR).

- Example: A 1:3 mass ratio of prochloraz to this compound showed SR = 3.76 against Fusarium graminearum in wheat.

- Validate synergy via time-kill assays and field trials comparing disease severity in combinatorial vs. solo treatments .

Q. How can researchers reconcile discrepancies between lab and field efficacy data for this compound?

- Controlled Environment Studies : Standardize variables (humidity, temperature) in growth chambers to mimic field conditions.

- Data Triangulation : Combine in vitro results (e.g., EC₅₀), transcriptomic analysis of fungal stress responses, and field trial metrics (e.g., yield loss).

- Account for environmental degradation (e.g., half-life in soil: 30–60 days) using HPLC-MS/MS residue analysis .

Q. What methodologies are recommended for assessing this compound’s chronic toxicity to aquatic invertebrates?

- Follow OECD Guideline 211 (Daphnia magna reproduction test) over 21 days, measuring endpoints like fecundity and molting frequency.

- Use mesocosm studies to evaluate trophic interactions (e.g., algae-zooplankton-fish) under chronic exposure (≥0.1 µg/L).

- The EPA identified risks to estuarine invertebrates; thus, prioritize species like Americamysis bahia for testing .

Q. How can computational tools enhance this compound resistance monitoring in fungal pathogens?

- Deploy machine learning models trained on CYP51 mutation databases to predict resistance phenotypes from genomic data.

- Use geospatial mapping (e.g., QGIS) to correlate resistance hotspots with regional this compound usage patterns.

- Integrate phylogenetic analysis to track clonal expansion of resistant strains .

Q. Methodological Considerations

- Data Contradictions : Address conflicting ecological risk data by applying weight-of-evidence frameworks (e.g., Klimisch scoring ) to prioritize high-confidence studies .

- Regulatory Compliance : Align experimental designs with EPA guidelines for pesticide registration (40 CFR § 158) to ensure data acceptability .

- Resistance Management : Incorporate FRAC (Fungicide Resistance Action Committee) guidelines, such as rotating this compound with non-DMI fungicides .

属性

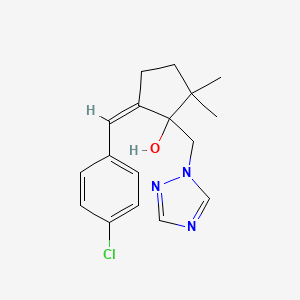

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDBOQMNKNNODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032655 | |

| Record name | Triticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 9.3 mg/L at 20 °C, independent of pH | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.326-1.369 at 20 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

131983-72-7 | |

| Record name | Triticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131983-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139-140.5 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。